molecular formula C10H10N2O2 B2603632 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile CAS No. 52200-21-2

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile

Cat. No.: B2603632
CAS No.: 52200-21-2
M. Wt: 190.202
InChI Key: NHZCYLWZVUYWIM-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile typically involves the reaction of furfural with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, although not yet approved for medicinal use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylene]-3-oxo-butanenitrile
  • 2-[(Dimethylamino)methylene]-3-(2-thienyl)-3-oxo-propanenitrile
  • 2-[(Dimethylamino)methylene]-3-(2-pyridyl)-3-oxo-propanenitrile

Uniqueness

2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile is unique due to its furan ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(furan-2-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZCYLWZVUYWIM-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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